
Cyanine3 carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine3 carboxylic acid is a non-activated dye . It is a non-sulfonated reagent with good solubility in organic solvents and limited aqueous solubility . It can be used as a non-reactive reference dye or control . Cyanine3 carboxylic acid is an analog of Cy3® fluorophore .
Molecular Structure Analysis
The molecular formula of Cyanine3 carboxylic acid is C30H37ClN2O2 . It is soluble in organic solvents (DMF, DMSO, dichloromethane), and poorly soluble in water .Physical And Chemical Properties Analysis
Cyanine3 carboxylic acid is a red powder . It has an excitation/absorption maximum at 555 nm, an emission maximum at 570 nm, and a fluorescence quantum yield of 0.31 .科学的研究の応用
Bioconjugation and Metal Chelation
Cyanine dyes with carboxylic acid groups, like Cyanine3 carboxylic acid, are used in various fields. These acid groups serve as bioconjugation handles or metal chelators. Research on pentamethine cyanine dyes with propionic acid handles has shown their potential as fluorescent probes due to their absorbance and emission properties, quantum yield, and molecular brightness levels (Dost, Gressel, & Henary, 2017).
Sensitizing Properties in Solar Cells
Cyanine dyes, including those with carboxyl functions like Cyanine3, have been shown to affect the sensitizing properties of dye-sensitized nanocrystalline TiO2 solar cells. The tether functions of these dyes influence their aggregation on TiO2 and the resultant photocurrents in solar cells (Ehret, Stuhl, & Spitler, 2000).
Fluorescent Labeling in Biological Research
In biological research, cyanine dyes like Cy3 and Cy5 are widely used for fluorescent labeling of DNA and RNA. They play a crucial role in various applications, including quantitative PCR, sequencing, and fluorescence in situ hybridization. The fluorescence efficiency of these dyes, covalently attached to single-stranded DNA, varies depending on the adjacent nucleotide sequence (Kretschy & Somoza, 2014).
Photocatalytic Applications
Cyanine3 carboxylic acid derivatives have been used in photocatalytic applications. For instance, enantioselective carbocyanation of 1,3-dienes was achieved using photoredox/copper catalysis under visible light, demonstrating the utility of these compounds in synthesizing chiral products (Lu et al., 2021).
Semiconductor Laser-Induced Fluorescence Detection
Cyanine dyes like Cy5, an activated carboxyl cyanine fluorophore, have been characterized in capillary electrophoresis using semiconductor laser-induced fluorescence. This method has proven effective for analyzing Cy5-labeled oligonucleotides, demonstrating the dye's utility in biochemical analyses (Chen et al., 1993).
Single-Molecule Optical Switching
Carbocyanine dyes, including Cy5, are used as reversible single-molecule optical switches. This property is essential for applications like ultra-high-density optical data storage and can impose fundamental limitations on the use of these dyes in energy transfer studies for biological processes (Heilemann et al., 2005).
Safety And Hazards
将来の方向性
Cyanine dyes, including Cyanine3 carboxylic acid, have a wide range of applications in the fields of medicine, genetics, and environment . They are mainly used in life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection . The future development trend of cyanine dye bioprobes facilitates the construction of a new type of multifunctional fluorescent probe and promotes its clinical application .
特性
CAS番号 |
1032678-01-5 |
|---|---|
製品名 |
Cyanine3 carboxylic acid |
分子式 |
C30H37ClN2O2 |
分子量 |
493.09 |
IUPAC名 |
1-(5-carboxypentyl)-3,3-dimethyl-2-((E)-3-((E)-1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |
InChIキー |
ITDHYDSGULGMLR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(O)=O)C4=CC=CC=C4C3(C)C.[Cl-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cyanine3 carboxylic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



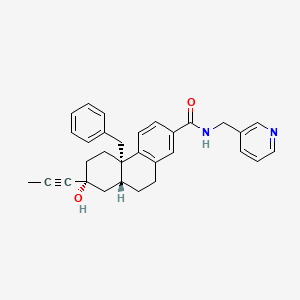
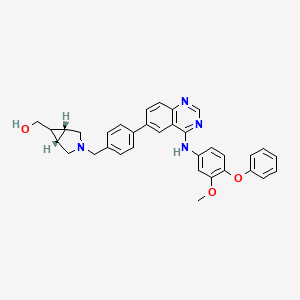
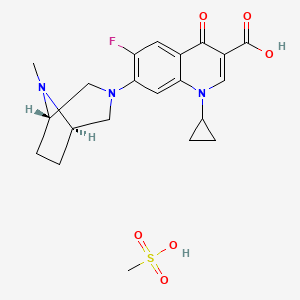
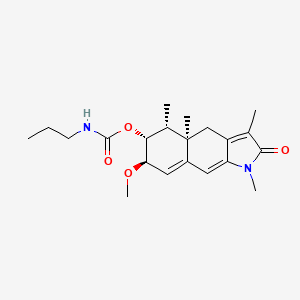
![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)
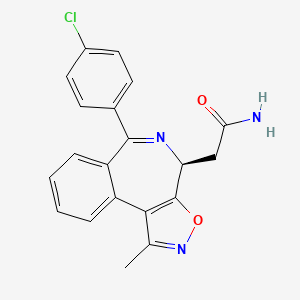
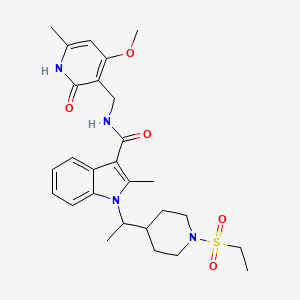
![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)